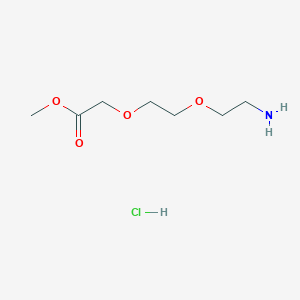

NH2-PEG2-methyl acetate hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H16ClNO4 |

|---|---|

Peso molecular |

213.66 g/mol |

Nombre IUPAC |

methyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride |

InChI |

InChI=1S/C7H15NO4.ClH/c1-10-7(9)6-12-5-4-11-3-2-8;/h2-6,8H2,1H3;1H |

Clave InChI |

LJGPEQCMODSTPF-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)COCCOCCN.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule playing a pivotal role in modern drug discovery and bioconjugation. Its distinct chemical architecture, featuring a primary amine and a methyl ester separated by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols related to this compound, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is valued for its well-defined structure that combines a hydrophilic dietheylene glycol spacer with two distinct reactive functional groups. This combination enhances solubility and provides versatile handles for covalent modification.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of NH2-PEG2-methyl acetate and its hydrochloride salt is presented below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride | [2] |

| Synonyms | Amino-PEG2-methyl ester hydrochloride, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid methyl ester hydrochloride | |

| CAS Number | 208647-73-8 | [2][3] |

| Molecular Formula | C7H16ClNO4 | [2][3] |

| Molecular Weight | 213.66 g/mol | [3][4] |

| Appearance | Colorless to light yellow oil, solid, or semi-solid | [5] |

| Purity | ≥98% (by NMR) | [2][6] |

| Solubility (HCl salt) | DMSO: 100 mg/mL (468.03 mM) | [4][5] |

| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): 2.5 mg/mL | [6] | |

| Storage Temperature | 2-8°C (solid, under inert atmosphere) | [5] |

| -20°C (in solution, up to 1 month) | [4] | |

| -80°C (in solution, up to 6 months) | [4] | |

| ¹H NMR | Expected signals include a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the ethylene glycol and ethylamine protons. | [6] |

| FTIR | Expected characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and PEG backbone (C-O-C stretching, ~1100 cm⁻¹). | [6] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several key areas of biomedical research.

PROTAC Linker

The primary application of this molecule is as a linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

Bioconjugation and PEGylation

The primary amine group allows for the conjugation of this compound to various biomolecules, such as proteins, peptides, and antibodies, in a process known as PEGylation.[6] This modification can enhance the therapeutic properties of these biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[6] The methyl ester can be hydrolyzed to a carboxylic acid, providing an additional reactive site for further modifications.[6]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process is initiated by the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid-containing molecule.

Materials:

-

This compound

-

Carboxylic acid-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

-

Dissolve the carboxylic acid-containing molecule in an appropriate solvent (e.g., Activation Buffer, DMF, or DMSO).

-

Dissolve this compound in Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

In a reaction vial, add the dissolved carboxylic acid-containing molecule.

-

Add a 2 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the carboxylic acid solution.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation Reaction:

-

Add the this compound solution to the activated carboxylic acid mixture. A 1.1 to 1.5-fold molar excess of the amine linker is typically used.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

-

Synthesis of a PROTAC using this compound

This protocol outlines a representative workflow for the synthesis of a PROTAC, where the linker connects a ligand for a target protein (POI ligand) and a ligand for an E3 ubiquitin ligase.

Step 1: Coupling of NH2-PEG2-methyl acetate to the E3 Ligase Ligand

-

Follow the general amide bond formation protocol (Section 4.1) using an E3 ligase ligand containing a carboxylic acid and this compound.

-

Purify the resulting intermediate, E3 Ligand-PEG2-methyl acetate, using flash column chromatography or preparative HPLC.

Step 2: Hydrolysis of the Methyl Ester

-

Dissolve the E3 Ligand-PEG2-methyl acetate intermediate in a mixture of methanol and water.

-

Add a suitable base, such as lithium hydroxide (LiOH), and stir at room temperature.

-

Monitor the reaction by LC-MS until the hydrolysis is complete.

-

Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product, E3 Ligand-PEG2-COOH, with a suitable organic solvent.

Step 3: Coupling of the POI Ligand

-

Follow the general amide bond formation protocol (Section 4.1) using the E3 Ligand-PEG2-COOH and a POI ligand containing a primary or secondary amine.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Stability and Storage

The stability of this compound is primarily influenced by the hydrolytic lability of the methyl ester and the reactivity of the primary amine.

-

Hydrolysis: The ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions. It is recommended to work within a pH range of 6.5 to 7.5 for applications involving the amine group to minimize ester hydrolysis.

-

Storage: The solid compound should be stored at 2-8°C under an inert atmosphere. Stock solutions should be prepared in high-quality, anhydrous solvents like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term or -80°C for long-term storage.[4]

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry and drug development. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a reliable platform for the construction of complex biomolecules and innovative therapeutic agents like PROTACs. The protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and targeted protein degradation.

References

An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule that has become an integral component in modern drug development and bioconjugation.[1] Its structure, which features a primary amine, a discrete two-unit polyethylene glycol (PEG) spacer, and a methyl ester, offers a versatile platform for covalently linking molecules.[1][2] The incorporation of the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization and application, and a discussion of its role in contemporary pharmaceutical research.

Chemical Structure and Properties

The core of this compound's utility lies in its well-defined chemical structure, which combines two distinct reactive functionalities separated by a flexible, hydrophilic spacer.

Chemical Structure

The structure consists of a primary amine, which serves as a nucleophile for conjugation to electrophilic groups such as carboxylic acids, and a methyl ester, which can be hydrolyzed to a carboxylic acid for further modification. The two-unit PEG chain provides spacing and improves the overall solubility of the molecule and its conjugates.

Diagram of the chemical structure of this compound.

References

The Core Functions of Short-Chain Amine-PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers, particularly short-chain amine-terminated PEGs, are fundamental tools in modern bioconjugation and drug delivery. Their integration into therapeutic molecules, nanoparticles, and diagnostic agents offers a versatile strategy to enhance solubility, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core functions of short-chain amine-PEG linkers, detailed experimental protocols for their application, and quantitative data to inform rational drug design. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology in their work.

Introduction to Amine-PEG Linkers

Short-chain amine-PEG linkers are bifunctional or multifunctional molecules that possess one or more primary amine groups and a polyethylene glycol chain. The amine groups serve as reactive handles for conjugation to various functional groups on biomolecules, such as carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters. The PEG chain, a hydrophilic and flexible polymer, imparts a range of desirable physicochemical properties to the resulting conjugate. These linkers are instrumental in overcoming many challenges associated with the development of biologics and small molecule drugs, including poor solubility, rapid clearance, and immunogenicity.[]

The versatility of amine-PEG linkers stems from their well-defined structure and the reactivity of the terminal amine groups. They can be readily incorporated into a variety of molecular architectures, including antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.[] The length of the PEG chain is a critical design parameter that can be modulated to fine-tune the properties of the bioconjugate for optimal therapeutic performance.[2]

Core Functions and Applications

The primary functions of short-chain amine-PEG linkers are rooted in the unique properties of the polyethylene glycol chain. These functions translate into a wide array of applications in drug development and diagnostics.

Enhancing Solubility and Stability

A significant challenge in drug development is the poor aqueous solubility of many therapeutic compounds. The hydrophilic nature of the PEG chain can dramatically increase the solubility of hydrophobic molecules.[] This is crucial for intravenous administration and can improve drug formulation. Furthermore, the flexible PEG chain can form a protective hydrophilic shield around a conjugated molecule, sterically hindering the approach of proteolytic enzymes and thus enhancing its stability against degradation.[3]

Improving Pharmacokinetics and Reducing Immunogenicity

PEGylation significantly alters the pharmacokinetic profile of a therapeutic agent. By increasing the hydrodynamic radius of the molecule, the PEG chain reduces its renal clearance, leading to a prolonged circulation half-life.[4] This allows for less frequent dosing, which can improve patient compliance. The "stealth" properties conferred by the PEG shield also mask epitopes on the surface of proteins and other biologics, reducing their recognition by the immune system and thereby lowering their immunogenicity.[4]

Enabling Targeted Drug Delivery

In the context of antibody-drug conjugates (ADCs) and functionalized nanoparticles, amine-PEG linkers serve as a critical bridge between the targeting moiety (e.g., an antibody) and the therapeutic payload or imaging agent. The defined length and flexibility of the PEG spacer can minimize steric hindrance, allowing for efficient interaction of the targeting ligand with its receptor.[2] This facilitates the targeted delivery of cytotoxic agents or diagnostic probes to specific cells or tissues, enhancing efficacy and reducing off-target toxicity.[]

Quantitative Data on the Impact of Amine-PEG Linkers

The selection of an appropriate amine-PEG linker requires careful consideration of the desired physicochemical and biological properties of the final conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Effect of PEG Linker Length on Pharmacokinetics

| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |

| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |

| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |

| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |

| DNA Polyplex | 2 kDa | Shortest circulation half-life among the tested PEG lengths. | [5] |

| DNA Polyplex | 5 kDa, 10 kDa, 20 kDa | Progressively longer circulation half-lives with increasing PEG length. | [5] |

| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | [5] |

| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. | [5] |

Table 2: In Vitro Cytotoxicity of PEGylated Antibody-Drug Conjugates

| Linker | Target Protein | Cell Line | IC50 (nM) | Reference |

| PEG2 | HER2 | SK-BR-3 | 0.1 | [2] |

| PEG4 | HER2 | SK-BR-3 | 0.2 | [2] |

| PEG8 | HER2 | SK-BR-3 | 0.5 | [2] |

| PEG12 | HER2 | SK-BR-3 | 0.8 | [2] |

| PEG24 | HER2 | SK-BR-3 | 1.2 | [2] |

Table 3: Physicochemical Properties of Functionalized Gold Nanoparticles

| Parameter | Citrate-Stabilized AuNPs | Amine-PEG-Thiol Functionalized AuNPs | Reference |

| Core Diameter (TEM) | ~15 nm | ~15 nm | [6] |

| Hydrodynamic Diameter (DLS) | ~27-29 nm | ~31-44 nm | [6] |

| Zeta Potential | -33 to -45 mV | Can shift to a less negative or positive value | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of short-chain amine-PEG linkers.

Protocol 1: PEGylation of an Antibody with an Amine-Reactive NHS Ester

This protocol describes the covalent attachment of a monofunctional PEG-NHS ester to the primary amine groups (e.g., lysine residues) of an antibody.

Materials:

-

Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.5).[7]

-

m-PEG-NHS ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25).[8]

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer (PBS, pH 7.2-8.5). Adjust the antibody concentration to 1-10 mg/mL.[7]

-

Preparation of m-PEG-NHS Ester Solution: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of m-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

-

Conjugation Reaction: a. Add the desired molar excess of the m-PEG-NHS ester stock solution to the antibody solution while gently mixing. A typical starting molar ratio is 20:1 (PEG:antibody).[9] b. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid antibody denaturation.[8] c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7]

-

Quenching the Reaction (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]

-

Purification of the PEGylated Antibody: Remove unreacted m-PEG-NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the PEGylated antibody.[8]

Protocol 2: Synthesis of Amine-PEG Functionalized Gold Nanoparticles

This protocol describes the synthesis of citrate-stabilized gold nanoparticles followed by functionalization with an amine-PEG-thiol linker.

Materials:

-

Tetrachloroauric (III) acid (HAuCl4) solution (1 mM).[6]

-

Trisodium citrate dihydrate solution (38.8 mM).[6]

-

Amine-PEG-thiol (HS-PEG-NH2).[6]

-

Ultrapure water.

-

Phosphate-buffered saline (PBS), pH 7.4.[6]

Procedure:

-

Synthesis of Citrate-Stabilized Gold Nanoparticles: a. In a clean flask, bring 50 mL of 1 mM HAuCl4 solution to a rolling boil with vigorous stirring.[6] b. Rapidly inject 5 mL of 38.8 mM trisodium citrate solution. The solution color will change from yellow to deep red.[6] c. Continue boiling and stirring for an additional 15 minutes.[6] d. Cool the solution to room temperature while stirring. Store at 4°C.[6]

-

Functionalization with Amine-PEG-thiol: a. Prepare a stock solution of Amine-PEG-thiol in ultrapure water or PBS.[6] b. To the citrate-stabilized AuNP solution, add the Amine-PEG-thiol solution. The molar ratio will need to be optimized depending on the desired surface coverage. c. Incubate the mixture at room temperature for several hours to overnight with gentle stirring to allow for ligand exchange. d. Purify the functionalized nanoparticles by centrifugation to remove excess linker, followed by resuspension in a suitable buffer.

Protocol 3: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

This protocol provides a general procedure for analyzing the degree of PEGylation of a protein using MALDI-TOF MS.

Materials:

-

Purified PEGylated protein sample.

-

Unmodified protein control.

-

MALDI matrix (e.g., sinapinic acid or α-Cyano-4-hydroxycinnamic acid).[10][11]

-

Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).[10]

-

MALDI target plate.

Procedure:

-

Sample Preparation: a. Dissolve the PEGylated protein and unmodified protein in the matrix solvent to a final concentration of approximately 0.1-1 mg/mL.[10]

-

Matrix Preparation: Prepare a saturated solution of the MALDI matrix in the matrix solvent.[11]

-

Spotting the Plate: a. Mix the protein solution and the matrix solution in a 1:1 ratio.[11] b. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[11]

-

Data Acquisition: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire mass spectra in linear, positive ion mode. Optimize the laser power to obtain a good signal-to-noise ratio without causing fragmentation.[10]

-

Data Analysis: a. The mass spectrum of the PEGylated protein will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. b. The mass difference between the peaks will correspond to the mass of a single PEG linker, allowing for the determination of the degree of PEGylation.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the function and application of short-chain amine-PEG linkers.

Caption: Logical flow of how PEGylation improves therapeutic outcomes.

Caption: General experimental workflow for antibody PEGylation.

Caption: Reaction of a primary amine with an NHS ester.

Conclusion

Short-chain amine-PEG linkers are indispensable tools in the development of advanced therapeutics and diagnostics. Their ability to enhance solubility, improve stability, extend circulation half-life, and enable targeted delivery makes them a cornerstone of modern bioconjugation strategies. The rational selection of linker length and the careful optimization of conjugation and purification protocols are paramount to achieving the desired therapeutic outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of short-chain amine-PEG linkers in their drug development endeavors.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride: A Core Component in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule that has become integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1] Its discrete polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal primary amine and methyl ester groups offer versatile handles for covalent modification.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and a discussion of its pivotal role in modern pharmaceutical research.

Core Chemical Properties

Systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride, this compound is a valuable tool in chemical biology and drug discovery.[1][2] Its structure combines a hydrophilic diethylene glycol spacer with two distinct reactive functionalities, making it a versatile building block.[1]

Data Presentation

The following tables summarize the key physical and chemical properties of NH2-PEG2-methyl acetate and its hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride | [2] |

| Molecular Formula | C₇H₁₆ClNO₄ | [3] |

| Molecular Weight | 213.66 g/mol | [3] |

| CAS Number | 208647-73-8 | [3][4] |

| Appearance | Colorless to yellow oil/liquid or solid/semi-solid | [2][3][4] |

| Purity | ≥98.0% (by NMR) | [1] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [2][4] |

Note: The properties of the free base, NH2-PEG2-methyl acetate (CAS: 741235-80-3), are also relevant. Its molecular formula is C₇H₁₅NO₄ with a molecular weight of 177.20 g/mol .[1][4][5]

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (468.03 mM) | May require ultrasonication.[1][3] |

| In Vivo Formulation Example | 2.5 mg/mL | A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] |

The Role in PROTAC Development

NH2-PEG2-methyl acetate is extensively used as a PEG-based linker in the synthesis of PROTACs.[3][6] PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] The PEG linker provides the necessary flexibility and spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

Caption: A diagram illustrating the mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

General Amide Bond Formation

This protocol outlines a representative workflow for coupling the primary amine of NH2-PEG2-methyl acetate to a carboxylic acid-containing molecule, a common step in PROTAC synthesis.[1]

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Caption: A general workflow for the synthesis of an amide conjugate using NH2-PEG2-methyl acetate.

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

-

Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.[1]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide conjugate.[1]

Stability Considerations and Handling

The primary degradation pathway for NH2-PEG2-methyl acetate is the hydrolysis of the methyl ester bond, which is influenced by pH and temperature.[7] The reactivity of the amine group is also pH-dependent.[7] For long-term stability, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C under an inert atmosphere.[8] When working in aqueous solutions, a pH range of 6.5 to 7.5 is a reasonable starting point to balance minimizing ester hydrolysis and maintaining the desired reactivity of the primary amine.[8]

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs and other bioconjugates.[4] Its chemical properties, particularly the presence of a primary amine and a methyl ester separated by a flexible PEG spacer, allow for straightforward and efficient conjugation to molecules of interest.[1] The resulting conjugates benefit from the enhanced solubility and favorable pharmacokinetic properties imparted by the PEG linker. A thorough understanding of its properties and the application of robust synthetic protocols are essential for the successful development of novel protein degraders and other advanced therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. NH2-PEG2-methyl acetate HCl | 208647-73-8 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. NH2-PEG2-methyl acetate | C7H15NO4 | CID 23518391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NH2-PEG2-methyl acetate|CAS 741235-80-3|DC Chemicals [dcchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Amino-PEG2-Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of amino-PEG2-methyl ester hydrochloride, a valuable bifunctional linker used in bioconjugation and drug delivery. The synthesis is presented as a two-step process, commencing with the formation of a Boc-protected intermediate, followed by deprotection to yield the final hydrochloride salt. This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic pathway.

Core Synthesis Pathway

The synthesis of amino-PEG2-methyl ester hydrochloride is efficiently achieved through a two-step reaction sequence. The first step involves the esterification of a Boc-protected amino-PEG2-carboxylic acid to form the corresponding methyl ester. The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired amino-PEG2-methyl ester as a stable hydrochloride salt.

Caption: Overall synthetic route for amino-PEG2-methyl ester hydrochloride.

Step 1: Synthesis of Boc-amino-PEG2-methyl ester

The initial step focuses on the conversion of the carboxylic acid moiety of Boc-amino-PEG2-carboxylic acid into a methyl ester. A common and effective method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. This method is known for its mild reaction conditions and good to excellent yields for the esterification of amino acids and their derivatives.[1][2]

Experimental Protocol: Esterification

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Boc-NH-PEG2-COOH (1 equivalent) in anhydrous methanol (approximately 8-10 volumes).

-

Reagent Addition: To the stirred suspension, slowly add freshly distilled trimethylchlorosilane (1.3-1.8 equivalents) at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure Boc-amino-PEG2-methyl ester.

Quantitative Data: Esterification

| Parameter | Value | Reference |

| Starting Material | Boc-NH-PEG2-COOH | - |

| Reagents | Trimethylchlorosilane, Methanol | [1][2] |

| Molar Ratio (TMSCl:Acid) | 1.3 - 1.8 : 1 | [3] |

| Solvent | Anhydrous Methanol | [1] |

| Temperature | Room Temperature (~25 °C) | [3] |

| Reaction Time | 12 - 15 hours | [3] |

| Typical Yield | >90% | [1][2] |

| Purity | High (after chromatography) | - |

Step 2: Deprotection of Boc-amino-PEG2-methyl ester to its Hydrochloride Salt

The final step in the synthesis is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions, which concurrently forms the hydrochloride salt, enhancing the stability and handleability of the final product. A widely used and effective reagent for this transformation is a solution of 4M hydrogen chloride in 1,4-dioxane.[4][5][6] This method is favored for its efficiency and the ease of removing the solvent and excess reagent.

Caption: Experimental workflow for the Boc deprotection step.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve the Boc-amino-PEG2-methyl ester (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (typically 2-3 equivalents of HCl).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the solvent and excess HCl are removed by rotary evaporation.

-

Isolation: The resulting solid or oil is the amino-PEG2-methyl ester hydrochloride. To obtain a solid product, precipitation can be induced by the addition of a non-polar solvent such as diethyl ether, followed by filtration and drying under vacuum.

Quantitative Data: Boc Deprotection

| Parameter | Value | Reference |

| Starting Material | Boc-NH-PEG2-COOCH3 | - |

| Reagent | 4M HCl in 1,4-Dioxane | [4][5][6] |

| Solvent | 1,4-Dioxane | [4][5] |

| Temperature | Room Temperature (0 - 25 °C) | [4] |

| Reaction Time | 1 - 4 hours | [4] |

| Typical Yield | >90% | [4][7] |

| Purity | High (often used without further purification) | - |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of protection and deprotection to achieve the desired bifunctional linker. The Boc group serves as a robust protecting group for the amine, allowing for the selective modification of the carboxylic acid. The subsequent deprotection under acidic conditions is a clean and efficient method to unmask the amine and form the stable hydrochloride salt.

Caption: Logical flow of the synthetic strategy.

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unveiling the Core of NH2-PEG2-Methyl Acetate Hydrochloride: A Technical Guide for Advanced Drug Development

For Immediate Release

Central City, December 17, 2025 – In the rapidly evolving landscape of therapeutic development, the strategic design of linker molecules is paramount to the success of novel drug modalities. This technical guide delves into the core attributes of NH2-PEG2-methyl acetate hydrochloride, a heterobifunctional linker increasingly pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. With a confirmed CAS Number of 208647-73-8 , this molecule offers a unique combination of a primary amine, a flexible di-ethylene glycol (PEG2) spacer, and a methyl ester, providing a versatile platform for researchers, scientists, and drug development professionals.[1][2][3][4]

This document provides an in-depth overview of its chemical properties, detailed experimental protocols for its application, and a comprehensive look at its role in mediating targeted protein degradation.

Core Chemical and Physical Properties

This compound, systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride, is a well-defined, short-chain PEG linker.[3] The presence of the hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate, a critical consideration for drug candidates.[5][6][7] The terminal primary amine and methyl ester groups serve as versatile handles for sequential or orthogonal conjugation to different molecular entities.[8]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 208647-73-8 |

| Molecular Formula | C₇H₁₆ClNO₄ |

| Molecular Weight | 213.66 g/mol [2] |

| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride[3] |

| Appearance | Light yellow to yellow oil[2] |

| Purity | ≥98.0% |

| Solubility (DMSO) | 100 mg/mL (468.03 mM); requires sonication[2][9] |

| Storage (Solid) | 4°C, sealed storage, away from moisture[2] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture)[2][10] |

Pivotal Role in PROTAC Design and Synthesis

This compound has emerged as a valuable building block in the field of targeted protein degradation, specifically in the synthesis of PROTACs.[1][4][10][11][12] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][8][11]

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule.[5][13] The length, flexibility, and hydrophilicity of the linker, properties inherent to the PEG2 moiety of NH2-PEG2-methyl acetate, are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][14] This, in turn, dictates the efficiency of protein degradation, often measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[14]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following section details representative experimental protocols for the application of this compound in the synthesis and evaluation of PROTACs.

Protocol 1: General Synthesis of a PROTAC using NH2-PEG2-Methyl Acetate

This protocol outlines a two-step synthetic route for a PROTAC, where the primary amine of the linker is first coupled to a carboxylic acid-containing ligand for the E3 ligase, followed by hydrolysis of the methyl ester and subsequent coupling to an amine-containing POI ligand.[8][15]

Step 1: Coupling of E3 Ligase Ligand to NH2-PEG2-Methyl Acetate

-

Activation of Carboxylic Acid: Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[8]

-

Coupling Reaction: Add a solution of this compound (1.1 eq) and additional DIPEA (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting intermediate, E3 Ligand-PEG2-methyl acetate, by flash column chromatography or preparative HPLC.[8]

Step 2: Hydrolysis of the Methyl Ester

-

Saponification: Dissolve the purified E3 Ligand-PEG2-methyl acetate in a mixture of methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) (e.g., 2-4 eq) and stir at room temperature for 2-4 hours.[15]

-

Work-up: Monitor the reaction by LC-MS. Once the starting material is consumed, neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product, E3 Ligand-PEG2-COOH, with a suitable organic solvent.[8]

Step 3: Coupling of POI Ligand to E3 Ligand-PEG2-COOH

-

Final Coupling: Follow the general amide bond formation protocol described in Step 1, using the E3 Ligand-PEG2-COOH intermediate and a POI ligand containing a primary or secondary amine.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to yield the desired product.[8]

Caption: A generalized workflow for the synthesis of a PROTAC molecule.[8]

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes a standard method to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[15]

-

Cell Culture and Treatment: Plate cells expressing the target protein of interest in a suitable multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the synthesized PROTAC for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading for subsequent analysis.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound is a versatile and valuable tool in modern drug discovery and development. Its well-defined structure, coupled with the advantageous properties of the PEG spacer, provides a reliable platform for the construction of complex therapeutic agents like PROTACs. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists dedicated to advancing the field of targeted protein degradation and bioconjugation. By understanding the core attributes and applications of this key linker molecule, the scientific community can continue to innovate and develop next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound|208647-73-8|安捷凯 [anjiechem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. biochempeg.com [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. NH2-PEG2-methyl acetate | CAS#:741235-80-3 | Chemsrc [chemsrc.com]

- 12. nh-2-peg2-methyl acetate — TargetMol Chemicals [targetmol.com]

- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Strategic Role of PEG Spacers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—is a cornerstone of innovation.[1] The linker that connects these molecular entities is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate.[1][2] Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a gold standard.[1] PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units (–CH2CH2O–)n.[3][4][5] Its incorporation as a flexible, inert spacer can dramatically enhance the therapeutic properties of proteins, peptides, antibodies, and nanoparticles.[4][6]

This technical guide provides an in-depth exploration of the role of PEG spacers in bioconjugation, covering their fundamental properties, the quantitative impact of their inclusion, detailed experimental protocols, and their application in modulating biological pathways.

Core Properties and Advantages of PEG Spacers

The strategic incorporation of a PEG spacer into a bioconjugate design confers several key advantages, primarily stemming from its unique physicochemical properties.[1][7]

-

Enhanced Solubility and Stability : Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic.[1][8] This poor water solubility can lead to aggregation, which compromises manufacturing, reduces stability, and can diminish efficacy.[1][8] The hydrophilic nature of the PEG spacer, with its repeating ether units, forms hydrogen bonds with water, creating a hydration shell that significantly increases the overall solubility of the conjugate in aqueous solutions.[3][9][10] This prevents aggregation and allows for bioconjugation reactions to be performed with minimal organic co-solvents.[9]

-

Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the bioconjugate.[3][6] This increased size reduces renal clearance, leading to a significantly longer circulation half-life, slower plasma clearance, and increased overall drug exposure (Area Under the Curve - AUC).[9][][12][13] This prolonged circulation provides the therapeutic agent with a greater opportunity to reach its target tissue.[9]

-

Reduced Immunogenicity and Antigenicity : The flexible PEG chain creates a "stealth" effect, masking the bioconjugate from the host's immune system.[1][7][9] This shield can cover potentially immunogenic epitopes on the protein surface, reducing the risk of an immune response that could lead to rapid clearance and reduced efficacy.[7][9]

-

Minimized Steric Hindrance : The defined and flexible nature of a PEG spacer provides optimal spatial separation between the conjugated molecules.[9][14] This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering the binding site.[9] Studies have shown that antibodies immobilized via a PEG spacer exhibit higher antigen capture efficiency.[9]

Types of PEG Spacers

PEG spacers can be categorized based on their structure and the reactive functional groups at their ends. The choice of spacer depends on the specific application and the molecules to be conjugated.[3]

-

Linear PEG Spacers : The simplest form, consisting of a straight chain of ethylene glycol units with reactive groups at one or both ends.[3][15]

-

Branched PEG Spacers : These have multiple PEG chains radiating from a central core.[3][] This structure can lead to higher molecular weights and allows for the attachment of multiple molecules, creating multivalent compounds.[3][]

-

Multi-Arm PEG Spacers : A more complex form of branched PEG with three or more arms, often used in the creation of hydrogels and other biomaterials where multiple attachment points are needed.[]

-

Heterobifunctional PEG Spacers : These spacers possess different reactive functional groups at each end of the PEG chain (e.g., NHS-PEG-Maleimide).[3][] This allows for the specific and sequential conjugation of two different molecules, which is highly useful in targeted drug delivery.[3][]

-

Cleavable PEG Linkers : These contain a moiety that can be broken under specific physiological conditions (e.g., acidic pH in tumors, presence of specific enzymes).[15] This enables the controlled release of a payload at the target site.[15]

Quantitative Impact of PEG Spacers on Bioconjugate Performance

The length and structure of the PEG spacer are critical parameters that can be fine-tuned to optimize the properties of a bioconjugate.[14][16] The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties

| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio | Reference |

| 0 (Non-PEGylated) | 11% | Baseline | Baseline | [16] |

| 2 | 35-45% | Increased vs. Non-PEGylated | Lower | [16] |

| 4 | 35-45% | Increased vs. Non-PEGylated | Lower | [16] |

| 8 | 75-85% | Significantly Increased | Higher | [16] |

Data from a study on ADCs, showing that a PEG8 spacer significantly improved both pharmacokinetic exposure and therapeutic efficacy compared to non-PEGylated or shorter-chain counterparts.[16]

Table 2: Influence of PEGylation on Pharmacokinetic Parameters

| Protein/Molecule | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase in Half-Life | Reference |

| Interferon-α2a | 12 (linear) | ~2-3 hours | ~65 hours | ~22-33 | |

| Filgrastim (G-CSF) | 20 | 3.5-3.8 hours | 42 hours | ~11-12 | [6] |

| GLP-2 analogue | 40 | ~3-5 hours | ~120 hours (in monkeys) | ~24-40 | [6] |

This table demonstrates the dramatic increase in circulation half-life achieved by conjugating PEGs of different sizes to therapeutic proteins.[6]

Table 3: Effect of PEG Spacer Length on Binding Affinity and Clearance

| Conjugate System | Spacer Type/Length | Dissociation Constant (Kd) or IC50 (nM) | Effect on Binding | Plasma Clearance (mL/h/kg) | Reference |

| natGa-NOTA-RM26 | Mini-PEG1 | 0.82 ± 0.12 (IC50) | High Affinity | Not Reported | [2] |

| natGa-NOTA-RM26 | Mini-PEG2 | 1.13 ± 0.09 (IC50) | High Affinity | Not Reported | [2] |

| natGa-NOTA-RM26 | Mini-PEG3 | 2.50 ± 0.16 (IC50) | Lower Affinity | Not Reported | [2] |

| Non-binding IgG-MMAE | PEG2 | Not Applicable | Not Applicable | 1.14 | [2] |

| Non-binding IgG-MMAE | PEG4 | Not Applicable | Not Applicable | 0.81 | [2] |

| Non-binding IgG-MMAE | PEG8 | Not Applicable | Not Applicable | 0.38 | [2] |

| Non-binding IgG-MMAE | PEG12 | Not Applicable | Not Applicable | 0.36 | [2] |

This dataset illustrates two key points: for some receptor-ligand interactions, shorter PEG linkers may result in higher binding affinity[2]; conversely, increasing PEG spacer length consistently decreases plasma clearance, improving circulation time[2].

Applications and Signaling Pathway Modulation

PEG spacers are integral to several advanced drug delivery platforms, where they are crucial for improving the therapeutic index of potent molecules.[6]

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody.[] The PEG spacer enhances the solubility and stability of the ADC, especially when dealing with hydrophobic payloads and higher drug-to-antibody ratios (DARs).[6][8] This leads to improved pharmacokinetic profiles and a better overall therapeutic index.[1][8]

Nanoparticle Drug Delivery

Coating nanoparticles with PEG ("stealth" nanoparticles) is a critical strategy in drug delivery.[6][17] The PEG layer reduces opsonization (the marking of particles for destruction by the immune system), allowing the nanoparticles to evade clearance by the reticuloendothelial system (RES).[6] This results in prolonged circulation, improved stability by preventing aggregation, and enhanced accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[6]

Modulation of Signaling Pathways

PEGylation can modulate the interaction of a therapeutic protein with its receptor, thereby affecting downstream signaling. A prime example is PEGylated interferon-alpha (PEG-IFN-α), used to treat chronic hepatitis C. While PEGylation extends the half-life of IFN-α, it can also slightly reduce its binding affinity to its receptor. This results in a more sustained but less intense activation of the JAK-STAT signaling pathway, which can lead to an improved therapeutic outcome.[6]

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined and optimized experimental protocols.[10] Below are generalized methodologies for two common bioconjugation reactions.

Protocol 1: Thiol-Maleimide Coupling

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to a thiol group on a protein, such as a cysteine residue on an antibody.[10][16]

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5).[18]

-

Reducing agent (e.g., TCEP) to reduce disulfide bonds if necessary.[3]

-

Heterobifunctional PEG spacer (e.g., Drug-PEG-Maleimide).

-

Organic co-solvent (e.g., DMSO) to dissolve the PEG linker.[10]

-

Quenching reagent (e.g., free cysteine or N-acetylcysteine).[10]

-

Purification system (e.g., Size Exclusion Chromatography - SEC).[16]

Methodology:

-

Protein Preparation : If targeting native disulfide bonds, reduce the protein (e.g., antibody) with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to expose free thiol groups. Subsequently, remove the reducing agent using a desalting column.[10]

-

Linker Preparation : Dissolve the Maleimide-PEG-Linker in a minimal amount of an organic solvent like DMSO.[10]

-

Conjugation Reaction : Add the dissolved PEG-linker to the protein solution at a desired molar ratio (e.g., 5-20 fold excess of linker to protein).[18] The final concentration of the organic solvent should typically not exceed 10%.[18]

-

Incubation : Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.[10][16]

-

Quenching : Stop the reaction by adding a quenching reagent like free cysteine to react with any excess maleimide linker.[10]

-

Purification : Purify the resulting bioconjugate using SEC to remove unreacted linker, payload, and any aggregated protein.[10][16]

-

Characterization : Analyze the final conjugate using techniques like HPLC, SDS-PAGE, and Mass Spectrometry to determine the degree of PEGylation and purity.[19]

Protocol 2: N-Hydroxysuccinimide (NHS) Ester-Mediated Amine PEGylation

This is a widely used method for attaching PEG to primary amines, such as the ε-amino group of lysine residues on proteins.[5][7]

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[18] Buffers like Tris must be avoided as they contain primary amines.

-

mPEG-NHS ester (activated PEG).[5]

-

Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0).[18]

-

Purification system (e.g., size-exclusion or ion-exchange chromatography).[5]

Methodology:

-

Buffer Exchange : Ensure the protein is in a suitable amine-free buffer at a concentration of 5-10 mg/mL.[18] If necessary, perform a buffer exchange using dialysis or a desalting column.[18]

-

Reagent Preparation : Dissolve the mPEG-NHS ester in the reaction buffer immediately before use, as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[5][18]

-

Conjugation Reaction : Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 1:1 to 1:20 protein:PEG, depending on the desired degree of PEGylation).[18]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[18] The pH is a critical parameter, with a range of 7-9 generally being optimal for reacting with primary amines.[18]

-

Quenching : Terminate the reaction by adding a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[18] This will hydrolyze any unreacted mPEG-NHS ester.

-

Purification : Remove unreacted PEG and reaction byproducts by purifying the conjugate using an appropriate chromatography method like SEC or IEX.[5]

-

Characterization : Assess the degree of PEGylation, purity, and integrity of the final product using methods such as SDS-PAGE, IEX-HPLC, and MALDI-TOF MS.[5][19]

Conclusion

PEG spacers are an indispensable and versatile tool in the field of bioconjugation.[3][7] By providing a hydrophilic, flexible, and biocompatible linkage, they effectively address fundamental challenges in drug development, including poor solubility, rapid clearance, and immunogenicity.[7][10] The quantitative data clearly demonstrates that the length and architecture of the PEG spacer are critical design parameters that can be modulated to optimize the pharmacokinetic profile and therapeutic efficacy of a bioconjugate.[9][14] A thorough understanding of their properties, coupled with robust experimental protocols and comprehensive characterization, is crucial for the successful design and development of next-generation bioconjugates for therapeutic and diagnostic applications.[3][19]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 16. benchchem.com [benchchem.com]

- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond mere protein inhibition to achieving targeted protein elimination.[1] These heterobifunctional molecules catalytically hijack the cell's intrinsic ubiquitin-proteasome system to degrade proteins of interest (POIs).[2] A PROTAC molecule is elegantly composed of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and connecting these two crucial elements, the chemical linker.[3][4][5] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][6] This technical guide provides a comprehensive overview of the PROTAC linker, detailing its functions, classification, and the structure-activity relationships that govern its performance. It includes consolidated quantitative data, detailed experimental protocols for key assays, and visualizations to illuminate the complex interplay of factors in rational PROTAC design.[1]

The Core Components of a PROTAC

A PROTAC molecule is a heterobifunctional compound comprised of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][7] The choice of ligands determines the target specificity, but the linker is a critical determinant of a PROTAC's overall success.[3]

The Multifaceted Function of the PROTAC Linker

The linker is not merely a tether but an active contributor to the PROTAC's mechanism of action.[1] Its characteristics influence virtually every aspect of PROTAC activity, from ternary complex stability to pharmacokinetic profiles.[4]

-

Enabling Ternary Complex Formation : The linker's foremost role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][4][] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within the complex.[3] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and is a prerequisite for efficient ubiquitination.[3][4] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[3][4]

-

Influencing Physicochemical Properties : The linker significantly contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[4] For instance, incorporating polyethylene glycol (PEG) chains can improve hydrophilicity and aqueous solubility, while alkyl chains tend to be more hydrophobic.[7][9][10]

-

Impacting Pharmacokinetics (PK) and Drug-Metabolism (DMPK) : The linker is a key contributor to the overall DMPK profile of the PROTAC.[3] Strategic modifications, such as introducing fluorine atoms or replacing metabolically liable groups, can be used to improve metabolic stability and other pharmacokinetic parameters.[3]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often empirically optimized for each specific POI and E3 ligase pair.[4][7]

-

Flexible Linkers : These are the most common type used in early-stage PROTAC development due to their synthetic tractability.[3]

-

Alkyl Chains : Simple hydrocarbon chains are a common starting point, offering a high degree of conformational flexibility.[3] However, they are typically hydrophobic, which can negatively impact solubility.[1][7]

-

Polyethylene Glycol (PEG) Chains : PEG linkers are widely used and can improve the solubility and permeability of PROTACs.[3][7] The ethylene glycol units provide polarity and can engage in hydrogen bonding.[3] Over 50% of reported PROTACs use PEG-based linkers.[1]

-

Advantages : They are synthetically accessible and their flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[3]

-

Disadvantages : High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3][11]

-

-

Rigid Linkers : These linkers incorporate cyclic structures (e.g., piperazine, piperidine, phenyl rings) or unsaturated bonds (e.g., alkynes) to restrict conformational freedom.[1][7]

-

Triazole-Containing Linkers : Often synthesized via "click chemistry," the resulting triazole ring is stable, rigid, and metabolically robust.[1][7]

-

Advantages : They can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[1][11]

-

Disadvantages : They are often more synthetically challenging to prepare, and the lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[3]

-

-

"Smart" or Functional Linkers : Recent innovations have led to linkers with additional functionalities.[4] This includes photoswitchable linkers, often using an azobenzene group, that can be reversibly isomerized by light to control PROTAC activity with spatiotemporal precision.[]

Quantitative Analysis of Linker Performance

The optimization of a PROTAC is an empirical process where the linker is systematically modified to achieve maximal degradation of the target protein.[1][] Efficacy is typically measured by DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation).[1][9] The following tables summarize quantitative data illustrating the impact of linker design.

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation [13][14]

| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Notes |

|---|---|---|---|---|---|

| 11 | Alkyl-based | 12 | < 100 | > 90 | Effective degradation |

| 12 | Alkyl-based | 16 | < 100 | > 90 | Optimal length in this series |

| 13 | Alkyl-based | 19 | ~100-300 | ~80 | Showed effective degradation |

| 14 | Alkyl-based | 21 | > 1000 | < 50 | Less effective compared to shorter linkers |

Note: Data is estimated from graphical representations in the cited literature.[14]

Table 2: Impact of Linker Composition on BRD4 Degradation [15]

| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | Notes |

|---|---|---|---|---|

| Compound A | PEG-based | < 100 | > 90 | Highly potent degradation |

| Compound B | Alkyl-based | > 1000 | < 50 | Less effective compared to PEG-based linkers |

| Compound C | Rigidified Alkyl | < 100 | > 90 | Improved potency over flexible alkyl linkers |

Note: Values are representative and compiled for comparative purposes.[15]

PROTAC Mechanism of Action

PROTACs operate via an "event-driven" catalytic mechanism, hijacking the cell's ubiquitin-proteasome system (UPS).[6][]

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase, forming a key ternary complex.[3]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase (in complex with an E2-conjugating enzyme) to transfer ubiquitin (Ub) molecules to lysine residues on the POI surface.[3][]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[]

-

Recycling : The PROTAC is released after inducing ubiquitination and can go on to catalyze the degradation of another POI molecule.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.[10]

This assay is the most common method to directly quantify the reduction in the levels of the target protein following PROTAC treatment.[4][5]

-

Principle : Separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[10]

-

Methodology :

-

Cell Treatment : Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).[5]

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5][9]

-

Protein Quantification : Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[5][14]

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][15]

-

Immunoblotting :

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][15]

-

-

Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle-treated control.[9][15]

-

These assays measure the ability of a PROTAC to induce the proximity of a POI and an E3 ligase, providing insight into the stability and cooperativity of the ternary complex.[5][16]

-

Principle : Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinities and kinetics of the binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[16]

-

General Methodology (SPR Example) :

-

Immobilization : Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

-

Binary Interaction : Flow the PROTAC over the chip at various concentrations to measure the binding affinity and kinetics of the PROTAC-E3 ligase interaction.

-

Ternary Complex Formation : In a separate experiment, pre-incubate the PROTAC with the second protein partner (the POI) at a constant concentration. Flow this mixture over the E3-ligase-immobilized chip.

-

Data Analysis : An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. The data can be analyzed to determine the cooperativity (alpha factor) of the complex formation. A value of alpha > 1 indicates positive cooperativity.[17]

-

Conclusion

The rational design of PROTAC linkers is a critical and multifaceted challenge in the development of effective protein degraders.[10] It has become increasingly clear that the linker's length, composition, and rigidity play a pivotal role in determining the efficacy and drug-like properties of these molecules.[6][18] While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid and functionalized linkers may pave the way for improved potency and pharmacokinetic properties through conformational control.[3][10] A systematic evaluation of a diverse range of linkers, using a combination of biophysical and cellular assays, is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency and unlocking the full therapeutic potential of this transformative technology.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of NH2-PEG2-methyl acetate

NH2-PEG2-methyl acetate is a heterobifunctional linker molecule that has become integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a primary amine, a discrete two-unit polyethylene glycol (PEG) spacer, and a methyl ester, providing versatile reactive handles for covalent modification.[2] The discrete PEG spacer enhances solubility and biocompatibility, making this linker a valuable tool in chemical biology and drug discovery.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of NH2-PEG2-methyl acetate, detailed experimental protocols for its use, and a discussion of its stability and reactivity.

Core Physical and Chemical Properties

The key physicochemical and spectroscopic properties of NH2-PEG2-methyl acetate and its common hydrochloride salt are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate | [1][3] |

| Molecular Formula | C₇H₁₅NO₄ | [1][2][3][4][5] |

| Molecular Weight | 177.20 g/mol | [1][2][3][4][5] |

| CAS Number | 741235-80-3 | [1][4][5][6] |

| CAS Number (HCl salt) | 208647-73-8 | [6][7] |

| Appearance | Colorless to yellow oil/liquid or solid | [1][6] |

| Purity (as HCl salt) | ≥98.0% (by NMR) | [1] |

| Storage (Solid) | 2-8°C under an inert atmosphere | [2][6] |

| Storage (In Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) | [2][7][8] |

Solubility

The solubility of NH2-PEG2-methyl acetate is dependent on its form (free base vs. salt) and the solvent. The hydrophilic PEG chain generally enhances solubility.[9][10] Quantitative data is available for the hydrochloride salt.

| Solvent/System | Concentration | Observations | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (468.03 mM) | Requires sonication. Hygroscopic DMSO can affect solubility. | [6][7][9] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (11.70 mM) | A clear solution is formed after sonication. | [7][9] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (11.70 mM) | A clear solution is formed after sonication. | [7][9] |

Spectroscopic Data

| Data Type | Description | Source |

| ¹H NMR | Consistent with the structure. Expected signals include a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the ethylene glycol and ethylamine protons. | [1] |

| LC-MS | Consistent with the molecular weight and structure of the compound. | [1] |

| FTIR | Expected characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and the prominent C-O-C stretching of the PEG backbone (~1100 cm⁻¹). | [1] |

Chemical Reactivity and Stability

The utility of NH2-PEG2-methyl acetate stems from its two terminal functional groups: the primary amine and the methyl ester.[2]

-

Primary Amine (-NH2): The primary amine is a nucleophile that serves as a key reactive handle for conjugation. It readily reacts with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[11] This is a common and robust method for coupling the linker to carboxylic acid-containing molecules.[10]

-

Methyl Ester (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[2][8] This provides a second reactive handle for subsequent conjugation reactions, often used in the sequential synthesis of PROTACs.[1][6]

Stability Profile

The primary stability concern for NH2-PEG2-methyl acetate in solution is the hydrolysis of the methyl ester bond.[2][8]

-

pH-Dependent Hydrolysis: The stability of the methyl ester is highly dependent on pH. The rate of hydrolysis is significantly accelerated under both acidic (pH < 4) and basic (pH > 8) conditions.[8] For applications involving the amine group, a pH range of 6.5 to 7.5 is recommended to balance reactivity with minimizing ester hydrolysis.[8][11]

-